(1R,6S)-6-Amino-2,2-difluorocyclohexanol
Overview
Description
(1R,6S)-6-Amino-2,2-difluorocyclohexanol is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and difluorocyclohexanol groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S)-6-Amino-2,2-difluorocyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,6S) enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination and amination processes, followed by chromatographic techniques for chiral resolution. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted amino and hydroxyl derivatives.
Scientific Research Applications
(1R,6S)-6-Amino-2,2-difluorocyclohexanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,6S)-6-Amino-2,2-difluorocyclohexanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
- (1R,6S)-6-Amino-5-oxocyclohex-2-ene-1-carboxylic acid
- (1R,6S)-α-Himachalene
Comparison:
- Structural Differences: While (1R,6S)-6-Amino-2,2-difluorocyclohexanol contains difluorocyclohexanol and amino groups, similar compounds may have different functional groups, such as carboxylic acids or ketones.
- Unique Properties: The presence of fluorine atoms in this compound imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to molecular targets.
Properties
IUPAC Name |
(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVGYMNGIHCKI-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C(C1)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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